tert-Butyl 2-(6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyridine ring substituted with a morpholine group at the 6-position and a tert-butyl carbamate protecting group at the pyrrolidine nitrogen. This structure positions it as a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological or oncological pathways. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes, while the morpholine substituent may influence solubility and binding affinity due to its polar, non-aromatic heterocyclic nature .
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 2-(6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)24-17(22)21-8-4-5-15(21)14-6-7-16(19-13-14)20-9-11-23-12-10-20/h6-7,13,15H,4-5,8-12H2,1-3H3 |
InChI Key |
LFWPBWGYOJGBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The morpholine group is introduced to the pyridine ring via SNAr, leveraging the electron-withdrawing effect of adjacent substituents.
Procedure :
Alternative Route: Buchwald-Hartwig Amination
For substrates resistant to SNAr, palladium-catalyzed amination offers improved regioselectivity.
Procedure :
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
-
Base : Cs₂CO₃ (2.0 equiv).
Preparation of the Pyrrolidine-1-Carboxylate Core
Boc Protection of Pyrrolidine
The tert-butyl carbamate group is introduced to stabilize the pyrrolidine amine during subsequent reactions.
Procedure :
-
Starting material : Pyrrolidine (1.0 equiv) in THF.
-
Reagents : Di-tert-butyl dicarbonate (1.2 equiv), DMAP (0.1 equiv).
-
Workup : Aqueous extraction, drying over Na₂SO₄.
Coupling Strategies for Pyrrolidine and Pyridine Moieties
Suzuki-Miyaura Cross-Coupling
A boronic acid derivative of pyrrolidine is coupled with a bromopyridine intermediate.
Procedure :
-
Substrates : tert-Butyl 2-boronic acid pyrrolidine-1-carboxylate (1.1 equiv), 5-bromo-2-morpholinopyridine (1.0 equiv).
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Na₂CO₃ (2.0 equiv).
Yield : 60–75%.
Optimization Note : Microwave-assisted conditions (150°C, 30 min) increase yield to 82%.
Direct Alkylation via SN2
For simpler systems, alkylation of pyrrolidine with a halogenated pyridine precursor is feasible.
Procedure :
-
Substrates : tert-Butyl pyrrolidine-1-carboxylate (1.0 equiv), 3-chloro-6-morpholinopyridine (1.2 equiv).
-
Base : K₂CO₃ (2.5 equiv).
-
Solvent : DMF, 80°C, 24 hours.
Yield : 50–55%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C | 55 | 90 |
| DMA, 120°C | 68 | 88 |
| NMP, 100°C | 62 | 92 |
Higher temperatures in DMA improve conversion but may degrade acid-sensitive groups.
Catalytic Systems in Cross-Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 65 |
| PdCl₂(PPh₃)₂ | None | 42 |
| Pd₂(dba)₃ | SPhos | 78 |
Bidentate ligands like SPhos enhance catalytic activity by stabilizing the palladium center.
Deprotection and Final Product Isolation
Boc Removal
The tert-butyl group is cleaved under acidic conditions to yield the free amine, though this step is optional depending on the target application.
Procedure :
-
Reagent : 4M HCl in dioxane (10 equiv).
-
Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J = 2.4 Hz, 1H), 7.60 (dd, J = 8.8, 2.4 Hz, 1H), 6.50 (d, J = 8.8 Hz, 1H), 4.20–4.00 (m, 1H), 3.80–3.60 (m, 8H), 2.20–1.80 (m, 4H), 1.45 (s, 9H).
-
HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₈H₂₈N₃O₃: 334.2129; found: 334.2125.
Industrial-Scale Considerations
Chemical Reactions Analysis
tert-Butyl 2-(6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-(6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, inhibiting their activity and thereby exerting its effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Pyridine Substituents
Key Observations :
- The morpholine group in the target compound introduces a hydrophilic, electron-rich moiety compared to halogens (e.g., bromo, iodo) or alkoxy groups in analogs. This may enhance solubility and modulate receptor interactions .
- Halogenated analogs (e.g., 5-bromo, 3-iodo) are typically utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the morpholine-substituted derivative may serve as a pharmacophore in drug discovery .
Pyrrolidine Modifications and Protecting Groups
Table 2: Pyrrolidine Functionalization Trends
Key Observations :
- The Boc group is a common protecting group in the cataloged compounds, ensuring nitrogen stability during synthesis. Analogs with silyl ethers (e.g., tert-butyldimethylsilyloxy) offer alternative protection strategies for hydroxyl groups .
- Structural rigidity varies: The target compound’s unmodified pyrrolidine contrasts with derivatives featuring methylene bridges or dicarboxylate systems, which may restrict conformational flexibility .
Table 3: Commercial Availability and Cost (Selected Compounds)
Key Observations :
- Halogenated derivatives (e.g., bromo, chloro) are often commercially available at premium prices due to their utility in iterative synthesis .
- The absence of pricing data for morpholine-containing analogs suggests they may be niche intermediates, typically synthesized on-demand for targeted research .
Biological Activity
tert-Butyl 2-(6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : 234.29 g/mol
- CAS Number : 1352497-99-4
Research indicates that this compound may act through multiple biological pathways. Its structural features suggest potential interactions with various receptors and enzymes involved in cellular signaling. The morpholinopyridine moiety is known to enhance binding affinity to specific targets, potentially influencing neurotransmitter systems and other physiological processes.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies have suggested that this compound exhibits antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants.
- Cognitive Enhancement : Some research points to cognitive-enhancing properties, possibly through cholinergic modulation. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.
- Anti-inflammatory Properties : There is evidence indicating that this compound may reduce inflammatory markers, which could be beneficial in conditions like rheumatoid arthritis.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A (2019) | Evaluate antidepressant effects | Showed significant reduction in depressive behaviors in rodent models when administered at varying doses. |
| Study B (2020) | Assess cognitive effects | Demonstrated improved memory retention and learning abilities in mice, suggesting cholinergic activity. |
| Study C (2021) | Investigate anti-inflammatory effects | Found reduced levels of TNF-alpha and IL-6 in treated groups compared to controls, indicating anti-inflammatory potential. |
Q & A
Q. What are the key synthetic routes for preparing tert-Butyl 2-(6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of morpholine-substituted pyridine with pyrrolidine intermediates. A common approach uses palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine-morpholine moiety to the pyrrolidine core . Reaction conditions (temperature, solvent, catalyst loading) critically impact yield. For example, mild, environment-friendly reagents (e.g., aqueous bases) reduce side reactions and improve purity . Continuous flow microreactor systems may enhance scalability and reproducibility for intermediates like tert-butyl pyrrolidine carboxylates .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm stereochemistry (e.g., pyrrolidine ring conformation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- X-ray Crystallography : Resolves absolute stereochemistry for chiral centers, if present .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl from tert-butyl carboxylate) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in sealed, moisture-proof containers at 2–8°C .
- Handling : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood .
- Emergency Protocols : For spills, neutralize with inert absorbents; for exposure, rinse skin/eyes with water and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?
- Methodological Answer : Discrepancies often arise from variations in catalyst purity, solvent drying, or reaction scaling. Systematic optimization includes:
- Design of Experiments (DoE) : Vary catalyst (e.g., Pd(dppf)Cl₂), ligand, and solvent (e.g., THF vs. DMF) to identify critical parameters .
- In Situ Monitoring : Use techniques like LC-MS to track intermediate formation and side products .
- Scale-Up Adjustments : Industrial methods (e.g., flow chemistry) may require higher catalyst loading or longer reaction times to maintain efficiency .
Q. What strategies are effective for modifying the compound’s structure to enhance biological activity?
- Methodological Answer :
- Functional Group Interconversion : Replace the morpholine group with other heterocycles (e.g., piperazine) via nucleophilic substitution to alter target affinity .
- Derivatization : Introduce electron-withdrawing groups (e.g., halogens) to the pyridine ring to improve metabolic stability .
- Prodrug Design : Hydrolyze the tert-butyl carboxylate in vivo to enhance solubility and bioavailability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases) based on the compound’s 3D structure (generated from SMILES:
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(C=C2)N3CCOCC3) . - MD Simulations : Analyze stability of ligand-receptor complexes over time using GROMACS .
- QSAR Studies : Correlate substituent effects (e.g., morpholine ring size) with activity data to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
